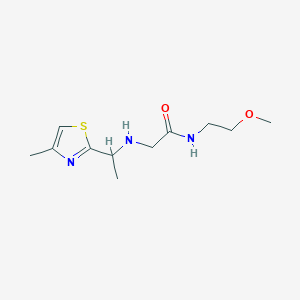
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Dioxane Ring Formation: The dioxane ring can be synthesized through acetalization reactions involving diols and aldehydes or ketones.
Final Coupling: The final step involves coupling the quinoline moiety with the dioxane ring and tert-butyl acetate under specific conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the vinyl group or the quinoline ring, potentially yielding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The quinoline moiety is known for its antimicrobial and antimalarial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Cyclopropyl-Containing Compounds: Molecules such as cyclopropylamine, which is used in the synthesis of pharmaceuticals.
Dioxane-Containing Compounds: Compounds like 1,4-dioxane, which is used as a solvent and in the synthesis of other chemicals.
Uniqueness
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of a quinoline moiety, a cyclopropyl group, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C32H37NO4 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C32H37NO4/c1-31(2,3)37-28(34)20-24-19-23(35-32(4,5)36-24)17-18-26-29(21-11-7-6-8-12-21)25-13-9-10-14-27(25)33-30(26)22-15-16-22/h6-14,17-18,22-24H,15-16,19-20H2,1-5H3/b18-17+/t23-,24-/m1/s1 |
InChI-Schlüssel |
BKIWAQZPHFTTSG-BEZSILKHSA-N |
Isomerische SMILES |
CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=CC=C5)CC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=CC=C5)CC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


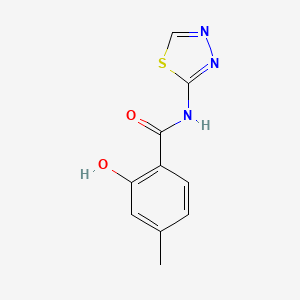
![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14909106.png)
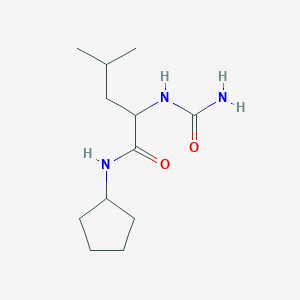
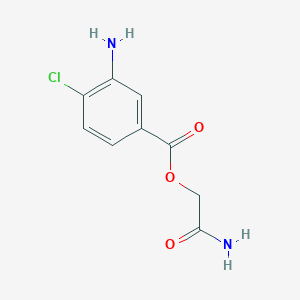
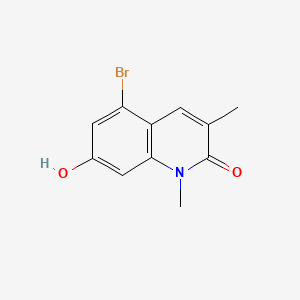
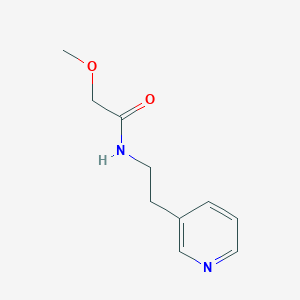

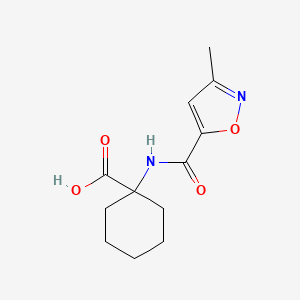
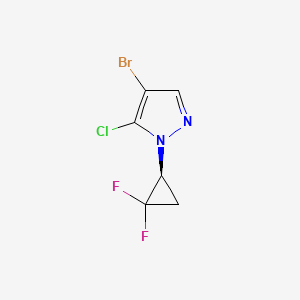
![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)
